

Spectroscopic and Structural Elucidation of Celosin J: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin J, an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L., has garnered interest within the scientific community. As with many natural products, a thorough understanding of its structural and spectroscopic properties is fundamental for any further investigation into its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data available for **Celosin J**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

Celosin J is a complex glycosidic triterpenoid. Its structure was elucidated based on extensive spectroscopic analysis and chemical evidence.

Molecular Formula: C58H90O28 Molecular Weight: 1235.3 g/mol

Spectroscopic Data

The structural determination of **Celosin J** relies heavily on 1D and 2D NMR spectroscopy to establish the carbon framework and the connectivity of the sugar moieties, as well as mass



spectrometry to determine the molecular weight and fragmentation patterns.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the accurate mass and elemental composition of complex natural products like **Celosin J**.

lon	m/z [M-H]	Formula
Celosin J	1233.5585	C58H89O28

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of the aglycone and the sugar residues. The following tables summarize the reported NMR data for the aglycone and sugar moieties of **Celosin J**, recorded in pyridine-d₅.

Table 1: ¹3C NMR Spectroscopic Data (125 MHz, C₅D₅N) for Celosin J



Posi tion	Agly con e (δc)	Posi tion	Gluc uron ic Acid (δc)	Posi tion	Rha mno se (δc)	Posi tion	Fuc ose (δc)	Posi tion	Xylo se (δc)	Posi tion	Ara bino se (δc)
1	38.9	1'	107. 2	1"	101. 6	1'''	100. 9	1'''	106. 7	1"""	105. 1
2	26.6	2'	75.3	2"	72.3	2'''	75.6	2''''	75.1	2''''	76.1
3	89.1	3'	78.1	3"	82.5	3'''	74.8	3''''	78.0	3''''	74.3
4	39.5	4'	73.1	4"	78.9	4'''	73.2	4''''	71.0	4''''	69.4
5	55.8	5'	77.0	5"	69.8	5'''	72.5	5''''	67.2	5''''	66.5
6	18.5	6'	176. 8	6"	18.7	6'''	17.1				
7	33.2							_			
8	40.0	-									
9	47.1										
10	37.0										
11	23.8										
12	122. 7										
13	144. 2	-									
14	42.0	-									
15	28.3	-									
16	23.8	-									
17	47.1	-									
18	41.8	=									



19	46.3		
20	30.9		
21	34.2		
22	33.2		
23	28.1		
24	17.0		
25	15.7		
26	17.6		
27	26.2		
28	176. 8		
29	33.2		
30	23.8		
2- COO H	180. 0		
2-OH	73.6		

Table 2: ¹H NMR Spectroscopic Data (500 MHz, C₅D₅N) for **Celosin J** (Aglycone and Anomeric Protons)



Position	Aglycone (δн, mult., J in Hz)	Position	Sugar Moieties (δн, mult., J in Hz)
3	3.28 (dd, 11.5, 4.0)	GlcA-1	4.89 (d, 7.5)
12	5.48 (br s)	Rha-1	6.30 (br s)
18	3.09 (dd, 13.5, 4.0)	Fuc-1	5.81 (d, 7.5)
23	1.20 (s)	Xyl-1	5.15 (d, 7.5)
24	0.93 (s)	Ara-1	5.45 (d, 7.0)
25	0.90 (s)		
26	1.00 (s)	_	
27	1.25 (s)	_	
29	0.95 (s)	_	
30	0.98 (s)	_	

Experimental Protocols

The isolation and structural elucidation of **Celosin J** involves a multi-step process, beginning with extraction from the plant material, followed by chromatographic separation and purification, and culminating in spectroscopic analysis.

Extraction and Isolation

- Plant Material: The seeds of Celosia argentea L. are collected and dried.
- Extraction: The dried seeds are powdered and extracted with 70% ethanol at room temperature. The extract is then concentrated under reduced pressure.
- Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, typically rich in saponins, is retained.



- Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water to yield several sub-fractions.
- Purification: The sub-fractions containing Celosin J are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative highperformance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent signals (pyridine-d₅: δH 8.71, 7.55, 7.19; δc 149.9, 135.9, 123.8). 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 is performed on a Waters Xevo G2 Q-TOF mass spectrometer in the negative ion mode to
 determine the accurate molecular weight and elemental composition.

Mandatory Visualizations

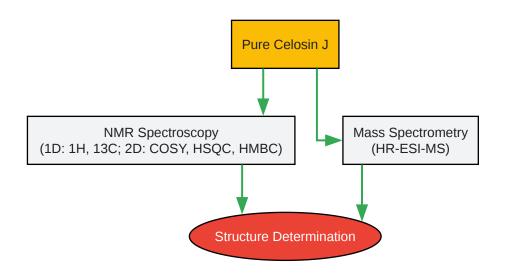
The following diagrams illustrate the general workflow for the isolation and structural elucidation of triterpenoid saponins like **Celosin J**.



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Caption: General workflow for the isolation of **Celosin J**.





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